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Compound of Interest

Compound Name: Triphenylsulfonium nonaflate

Cat. No.: B114817

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of triphenylsulfonium
nonaflate as a photoacid generator (PAG) in chemically amplified resists (CARS) for Extreme
Ultraviolet (EUV) lithography. The information is intended for professionals in research and
development who are working with or exploring advanced lithographic materials and
processes.

Introduction

Extreme Ultraviolet (EUV) lithography is a next-generation patterning technology that enables
the fabrication of semiconductor devices with critical dimensions below 20 nm.[1] At the heart of
this technology are specialized photoresists that respond to EUV radiation (13.5 nm
wavelength).[2] Triphenylsulfonium nonaflate is a key component in many of these advanced
photoresists, acting as a photoacid generator (PAG).[3] Upon exposure to EUV radiation, it
generates a strong acid, nonafluorobutanesulfonic acid, which then catalyzes a change in the
solubility of the surrounding polymer matrix, allowing for the creation of intricate patterns.[3]
This document details the application, performance, and experimental protocols associated
with triphenylsulfonium nonaflate in EUV lithography.

Mechanism of Action in EUV Lithography
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The function of triphenylsulfonium nonaflate in a chemically amplified resist is a multi-step
process initiated by EUV photons:

e EUV Absorption and Secondary Electron Generation: The EUV photon is absorbed by the
polymer matrix of the photoresist, leading to the ejection of a primary photoelectron. This
high-energy electron travels through the resist, causing a cascade of ionization events and
generating multiple low-energy secondary electrons.

o PAG Activation: These secondary electrons interact with the triphenylsulfonium cation of the
PAG.

e Acid Generation: This interaction leads to the dissociation of the triphenylsulfonium cation
and the subsequent generation of a strong acid, nonafluorobutanesulfonic acid.

o Catalytic Deprotection/Crosslinking: During the post-exposure bake (PEB) step, the
generated acid diffuses through the polymer matrix and catalytically cleaves acid-sensitive
protecting groups on the polymer (for a positive-tone resist) or induces crosslinking reactions
(for a negative-tone resist). This catalytic amplification means a single acid molecule can
induce multiple chemical changes, enhancing the resist's sensitivity.

o Solubility Switch: The chemical modification of the polymer in the exposed regions results in
a significant change in its solubility in a developer solution. For a positive-tone resist, the
exposed regions become soluble, while for a negative-tone resist, they become insoluble.

o Pattern Formation: The development process selectively removes either the exposed or
unexposed regions of the resist, transferring the pattern from the mask to the substrate.

A key challenge in this process is managing the trade-off between resolution, line-edge
roughness (LER), and sensitivity (the RLS trade-off).[4] Another important consideration is the
outgassing of byproducts, such as benzene, from the photochemical breakdown of the PAG,
which can contaminate the EUV optics.[3]
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Figure 1: Chemical pathway of triphenylsulfonium nonaflate in a positive-tone EUV
chemically amplified resist.

Quantitative Performance Data

The performance of an EUV photoresist is primarily evaluated based on its resolution,
sensitivity (dose-to-size), and line-edge roughness (LER). The following tables summarize
typical performance metrics for chemically amplified resists in EUV lithography. While specific
data for a resist solely based on triphenylsulfonium nonaflate is not exhaustively available in
a single source, the provided data represents the performance of state-of-the-art CARs, which
often utilize similar sulfonium-based PAGs.

. Resolution Sensitivity

Resist Type . LER (nm) Reference
(nm half-pitch) (mJ/cm?)
Chemically
Amplified Resist 22 11 4.2 [5]
(CAR) 1
Chemically
Amplified Resist 20 <4 - [1]
(CAR) 2
Polymer-Bound
, 24 11 3.8 [5]

PAG Resist
Multi-Trigger

. 13.3 26 2.97 [1]
Resist

Table 1: Performance of various chemically amplified EUV resists.
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PAG Loading (% wiw Base Quencher Loading Dose-to-Size for 25 nm hp
polymer) (% wiw PAG) (mJicm?)

4% 5% ~20

5% 5% ~8

6% 5% ~8

7% 5% ~8

Not specified, but noted as
7% 15%
best performance

Table 2: Impact of PAG and Base Quencher loading on the dose-to-size for a 25 nm half-pitch
in a chemically-amplified backbone scission resist.[6]

Experimental Protocols

The following is a generalized experimental protocol for EUV lithography using a chemically
amplified resist containing triphenylsulfonium nonaflate. Specific parameters should be
optimized for the particular resist formulation and substrate.

1. Resist Formulation
A typical chemically amplified resist for EUV lithography consists of:

o Polymer Matrix: A polymer with acid-labile protecting groups, such as a copolymer of
poly(hydroxystyrene) and an acrylate.

o Photoacid Generator (PAG): Triphenylsulfonium nonaflate, typically at a concentration of
4-7% by weight of the polymer.[6]

o Base Quencher: An amine or ammonium salt to control acid diffusion, typically at 5-15% by
weight of the PAG.[6]

e Solvent: A solvent system such as a blend of ethyl lactate (EL) and propylene glycol
monomethyl ether acetate (PGMEA) (e.g., 80/20 blend).
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. Substrate Preparation

Start with a clean silicon wafer.

Apply an underlayer or anti-reflective coating if required for the specific process.

. Spin Coating

Dispense the photoresist solution onto the center of the wafer.

Spin the wafer at a predetermined speed (e.g., 1500-3000 rpm) for a set time (e.g., 30-60
seconds) to achieve the desired film thickness (typically 20-50 nm for EUV).

. Post-Application Bake (PAB)

Bake the coated wafer on a hotplate to remove residual solvent and densify the film.

Typical PAB temperatures are in the range of 90-130°C for 60-90 seconds.

. EUV Exposure

Expose the wafer in an EUV scanner with a 13.5 nm light source through a photomask.

The exposure dose will vary depending on the resist sensitivity and desired feature size
(typically in the range of 5-50 mJ/cm?).

. Post-Exposure Bake (PEB)

Bake the exposed wafer on a hotplate to drive the acid-catalyzed deprotection or
crosslinking reaction.

PEB conditions are critical for controlling the final feature size and profile. Typical
temperatures range from 90-130°C for 60-90 seconds.

. Development

Immerse the wafer in a developer solution, typically a 0.26 N solution of
tetramethylammonium hydroxide (TMAH) in water, for a specified time (e.g., 30-60 seconds).
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o For a positive-tone resist, the exposed areas will be removed. For a negative-tone resist, the
unexposed areas will be removed.

8. Rinse and Dry

» Rinse the wafer with deionized water.

o Dry the wafer using a stream of nitrogen gas.
9. Pattern Inspection

 Inspect the final resist pattern using a scanning electron microscope (SEM) to determine the
resolution, LER, and critical dimension (CD).

Click to download full resolution via product page

Figure 2: Experimental workflow for EUV lithography using a chemically amplified resist.

Conclusion

Triphenylsulfonium nonaflate is a highly effective photoacid generator for advanced EUV
photoresists. Its ability to efficiently generate a strong acid upon EUV exposure is fundamental
to the chemically amplified resist process, enabling the high sensitivity and resolution required
for next-generation semiconductor manufacturing. The performance of resists containing this
PAG is influenced by the overall formulation, including the polymer matrix and base quencher
concentration, as well as the processing conditions, particularly the post-exposure bake.
Further research and optimization of resist formulations and processes will continue to push the
boundaries of EUV lithography.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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